

Flupyrsulfuron-methyl solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Flupyrsulfuron	
Cat. No.:	B117110	Get Quote

A Technical Guide to the Solubility of Flupyrsulfuron-Methyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the herbicide **flupyrsulfuron**-methyl in water and various organic solvents. The information is compiled from a range of scientific and regulatory sources to support research, development, and formulation activities.

Core Data Presentation: Solubility of Flupyrsulfuron-Methyl

The solubility of **flupyrsulfuron**-methyl, a sulfonylurea herbicide, is a critical parameter influencing its environmental fate, bioavailability, and formulation. The data presented below has been collated from various sources and summarized for clarity. It is important to note that the solubility of **flupyrsulfuron**-methyl is often reported for its sodium salt, which is more commonly used in commercial formulations due to its enhanced water solubility.

Solvent	Form	Temperature (°C)	Solubility	рН
Water	Flupyrsulfuron- methyl	25	0.6 g/L (600 mg/L)	7
Flupyrsulfuron- methyl	25	66.7 mg/L (estimated)	N/A	
Flupyrsulfuron- methyl-sodium	20	62.7 mg/L	5	
Flupyrsulfuron- methyl-sodium	20	603 mg/L	6	
Flupyrsulfuron- methyl-sodium	N/A	Slightly soluble (0.5 mg/mL)	N/A	
Organic Solvents	Flupyrsulfuron- methyl-sodium	20		
Acetone	3.1 g/L	N/A	_	
Acetonitrile	4.3 g/L	N/A		
Benzene	0.028 g/L	N/A	_	
Dichloromethane	0.60 g/L	N/A	_	
Ethyl Acetate	0.49 g/L	N/A	_	
Hexane	<0.001 g/L	N/A	_	
Methanol	5.0 g/L	N/A	_	
n-Octanol	0.19 g/L	N/A	_	

Note: Discrepancies in reported solubility values can arise from differences in experimental methods, the purity of the compound, and the specific form tested (the methyl ester vs. its sodium salt). The pH of the aqueous medium significantly influences the solubility of the sodium salt.

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a fundamental requirement for its characterization. The following outlines a detailed methodology based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for testing of chemicals.

Principle

An excess amount of **flupyrsulfuron**-methyl is agitated in a solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- Flupyrsulfuron-methyl (analytical standard)
- Solvents of interest (e.g., deionized water, organic solvents)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- · Thermostatically controlled shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with a UV detector
- Analytical balance

Procedure

- Preparation of the Test Solution:
 - Add an excess amount of flupyrsulfuron-methyl to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

• For aqueous solutions, use buffers to maintain a constant pH if investigating pH-dependent solubility.

· Equilibration:

- Seal the flasks to prevent solvent evaporation.
- Place the flasks in a thermostatically controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium.

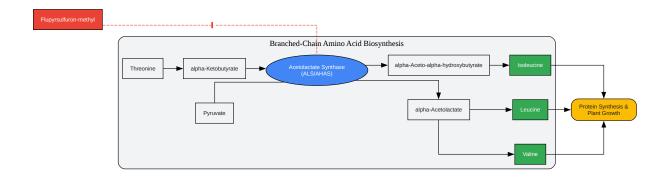
Phase Separation:

- After equilibration, allow the solution to stand to let the undissolved solid settle.
- To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at a high speed (e.g., 10,000 x g for 15 minutes).
- Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter that does not adsorb the analyte.

Analysis:

- Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of flupyrsulfuron-methyl in the diluted sample using a
 validated HPLC-UV method. A typical method might involve a C18 reversed-phase column
 with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic
 acid, to ensure good peak shape) and UV detection at a suitable wavelength (e.g., 240
 nm).

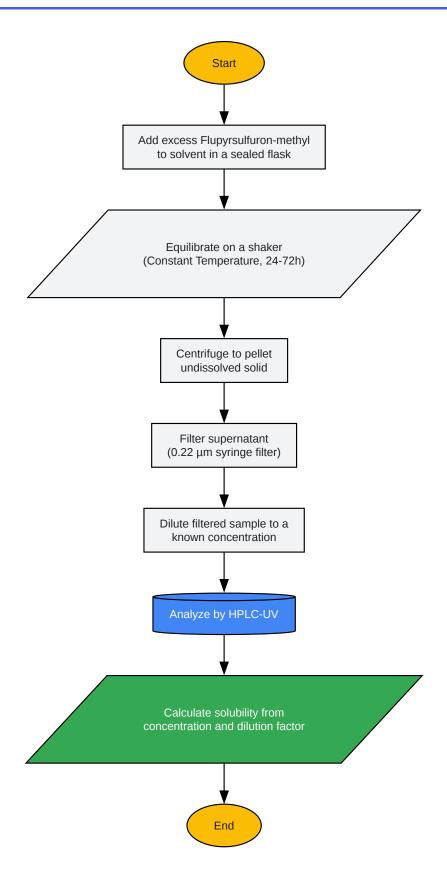
Data Calculation:


 Calculate the solubility of flupyrsulfuron-methyl in the solvent by multiplying the measured concentration in the diluted sample by the dilution factor.

• The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations Mode of Action of Flupyrsulfuron-Methyl

Flupyrsulfuron-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.


Click to download full resolution via product page

Caption: Herbicidal action of **Flupyrsulfuron**-methyl via ALS inhibition.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Click to download full resolution via product page

Caption: Workflow for solubility determination via shake-flask and HPLC.

 To cite this document: BenchChem. [Flupyrsulfuron-methyl solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117110#flupyrsulfuron-methyl-solubility-in-water-andorganic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com